5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eudoraea chungangensis: is a Gram-negative, strictly aerobic, non-spore-forming, and non-motile bacterium. It belongs to the genus Eudoraea within the family Flavobacteriaceae. This bacterium was first isolated from waste water sludge from an aquafarm in the Republic of Korea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eudoraea chungangensis is isolated using a polyphasic approach. The cells of strain CAU 1296 T grow optimally at 30°C, at pH 7.5, and in the presence of 4% (w/v) sodium chloride . The major cellular fatty acids of the isolate include iso-C 15:0, iso-C 15:1 G, and summed feature 3 (C 16:1 ω6c and C 16:1 ω7c) .
Industrial Production Methods: The industrial production of Eudoraea chungangensis involves the cultivation of the bacterium in controlled environments that mimic its natural habitat. This includes maintaining optimal temperature, pH, and salinity conditions to ensure the growth and proliferation of the bacterium .
Chemical Reactions Analysis
Types of Reactions: Eudoraea chungangensis undergoes various biochemical reactions. It hydrolyzes gelatin and aesculin, assimilates Tween 40, and exhibits enzyme activities for alkaline phosphatase and esterase (C4) .
Common Reagents and Conditions: The bacterium requires specific conditions for its biochemical reactions, including the presence of sodium chloride and optimal temperature and pH levels .
Major Products Formed: The major products formed from the biochemical reactions of Eudoraea chungangensis include various lipids such as phosphatidylethanolamine, phosphoglycolipid, phospholipid, glycolipid, aminophospholipid, and several unidentified lipids .
Scientific Research Applications
Eudoraea chungangensis has several scientific research applications, particularly in the fields of microbiology and environmental science. Its ability to degrade high molecular weight fractions of marine dissolved organic material makes it valuable for studying marine ecosystems and waste water treatment processes .
Mechanism of Action
The mechanism of action of Eudoraea chungangensis involves its enzymatic activities and metabolic pathways. The bacterium’s ability to hydrolyze gelatin and aesculin, and its enzyme activities for alkaline phosphatase and esterase (C4), contribute to its role in degrading organic materials . The presence of menaquinone-6 (MK-6) as the major isoprenoid quinone is also significant for its metabolic processes .
Comparison with Similar Compounds
Eudoraea adriatica: This is the closest relative to Eudoraea chungangensis, with 95.4% similarity in 16S rRNA gene sequences.
Lactococcus chungangensis: Another bacterium isolated from activated sludge foam, though it belongs to a different genus.
Uniqueness: Eudoraea chungangensis is unique due to its specific enzymatic activities and its ability to thrive in high salinity environments. Its distinct lipid profile and the presence of menaquinone-6 (MK-6) further differentiate it from other similar compounds .
Properties
IUPAC Name |
5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-15(2)7-13(21)12(14(22)8-15)9-20-10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9,20H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTWVKWGJVHXCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.